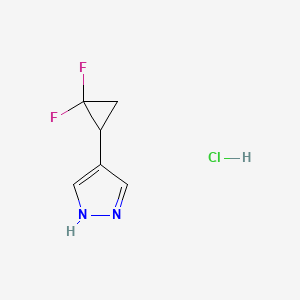

4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride

Description

4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluorocyclopropyl group

Properties

Molecular Formula |

C6H7ClF2N2 |

|---|---|

Molecular Weight |

180.58 g/mol |

IUPAC Name |

4-(2,2-difluorocyclopropyl)-1H-pyrazole;hydrochloride |

InChI |

InChI=1S/C6H6F2N2.ClH/c7-6(8)1-5(6)4-2-9-10-3-4;/h2-3,5H,1H2,(H,9,10);1H |

InChI Key |

KBNDEXPGXOXCHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)F)C2=CNN=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the pyrazole ring. One common method involves the reaction of a difluorocyclopropane derivative with a hydrazine derivative under acidic conditions to form the pyrazole ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using difluorocyclopropane precursors and hydrazine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt formation is typically carried out in a controlled environment to prevent contamination and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The difluorocyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like sodium hydride or palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole derivatives with altered electronic properties.

Scientific Research Applications

4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(2,2-difluorocyclopropyl)piperidine hydrochloride

- [(2,2-difluorocyclopropyl)methyl]amine hydrochloride

- 2-chloro-4-(2,2-difluorocyclopropyl)pyrimidine

Uniqueness

4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride is unique due to the presence of both the difluorocyclopropyl group and the pyrazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Biological Activity

4-(2,2-Difluorocyclopropyl)-1H-pyrazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluorocyclopropyl group, which is believed to enhance its biological activity. The presence of fluorine atoms often contributes to increased lipophilicity and metabolic stability, making such compounds promising candidates for drug development.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives demonstrated notable antibacterial and antifungal activities against various strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4 μg/mL to 2048 μg/mL for different derivatives, indicating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2,3-Dihydro-1H-pyrazole-4-cyano | Staphylococcus aureus | 32 |

| 2,3-Dihydro-1H-pyrazole-4-cyano | Escherichia coli | 128 |

| 2,3-Dihydro-1H-pyrazole-4-cyano | Candida albicans | 64 |

Antioxidant Activity

Antioxidant properties are another significant aspect of pyrazole derivatives. The IC50 values for antioxidant activity were reported between 12.21 μg/mL and 12.88 μg/mL for various derivatives, suggesting that these compounds can effectively scavenge free radicals .

Table 2: Antioxidant Activity of Pyrazole Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| Derivative A | 12.21 |

| Derivative B | 12.88 |

The biological activities of pyrazole compounds are often linked to their ability to interact with specific biological targets. For example, some pyrazoles act as inhibitors of enzymes involved in metabolic pathways or signal transduction processes. The inhibition of succinate dehydrogenase (SDH) has been identified as a critical mechanism for antifungal activity in certain pyrazole derivatives .

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in various biological contexts:

- Antifungal Efficacy : A study demonstrated that specific pyrazole derivatives exhibited superior antifungal activity against Rhizoctonia solani compared to standard fungicides. Compounds showed EC50 values significantly lower than commercially available alternatives .

- Inhibition Studies : Research on N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides revealed effective inhibition against SDH with IC50 values approaching those of established fungicides .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 4-(2,2-difluorocyclopropyl)-1H-pyrazole hydrochloride, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using difluorocarbene precursors, followed by pyrazole ring closure using hydrazine derivatives. Post-synthesis, purification via recrystallization or column chromatography is advised. Critical analytical techniques include:

- ¹H/¹³C NMR for structural confirmation (e.g., cyclopropane ring protons appear as distinct multiplets).

- HPLC-MS (≥98% purity threshold) to assess purity and detect impurities .

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. How should researchers determine the optimal storage conditions and stability profile of this compound under various laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH, light exposure). Monitor degradation via:

- HPLC-UV to track changes in peak area over time.

- Thermogravimetric analysis (TGA) to assess thermal stability.

- Store in amber glass vials at -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis/oxidation, as fluorinated cyclopropanes are often moisture-sensitive .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the biological activity of this compound across different in vitro assays?

- Methodological Answer :

- Orthogonal assay validation : Replicate findings using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Dose-response curves to identify assay-specific IC₅₀ variability.

- Interdisciplinary collaboration : Integrate biochemical data with computational models (e.g., molecular dynamics simulations) to reconcile discrepancies .

Q. How can computational modeling predict and optimize the physicochemical properties of derivatives of this compound?

- Methodological Answer :

- DFT calculations to assess electronic effects of substituents on cyclopropane ring stability.

- Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.

- QSAR models to correlate structural features (e.g., logP, polar surface area) with solubility/bioavailability. Validate predictions with experimental solubility assays (e.g., shake-flask method) .

Q. What are the critical considerations for designing a structure-activity relationship (SAR) study for analogs of this compound?

- Methodological Answer :

- Systematic substituent variation : Modify cyclopropane fluorination patterns or pyrazole N-substituents.

- High-throughput screening (HTS) to evaluate potency across analogs.

- Meta-analysis : Compare results with structurally related compounds (e.g., trifluoromethyl-pyrazole derivatives in ) to identify trends in activity .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction parameter optimization : Test varying catalysts (e.g., Pd for cross-couplings), solvents (DMF vs. THF), and temperatures.

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., reactant stoichiometry, reaction time).

- Peer validation : Cross-check protocols with independent labs to isolate protocol-specific variables .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in a research laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing/synthesis due to potential volatility of fluorinated intermediates.

- Waste disposal : Follow institutional guidelines for halogenated waste, as improper disposal may release toxic HF gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.